molecular formula C20H28N2O4 B1629439 6-Acetylamino-2-spiro(N-Boc-piperidine-4-yl)-benzopyran CAS No. 886363-78-6

6-Acetylamino-2-spiro(N-Boc-piperidine-4-yl)-benzopyran

Cat. No. B1629439
M. Wt: 360.4 g/mol
InChI Key: NYKQWDUTMORXBG-UHFFFAOYSA-N
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Description

6-Acetylamino-2-spiro(N-Boc-piperidine-4-yl)-benzopyran is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a type of benzopyran derivative that has shown promising results in various fields of research.

Scientific Research Applications

Sigma Receptor Ligands

  • Spirocyclic compounds, including those structurally related to benzopyran, have been synthesized and evaluated for their binding properties to sigma(1) and sigma(2) receptors. These compounds demonstrate a higher affinity for sigma(1) versus sigma(2) receptors, with certain derivatives showing high sigma(1) receptor affinity and selectivity. This class of compounds, exemplified by spirobenzopyran nitriles, offers potent sigma(1) receptor ligands, suggesting potential applications in the development of treatments targeting the sigma receptor system (Maier & Wünsch, 2002).

Spiropiperidines as σ-Receptor Ligands

  • Another line of research focuses on the synthesis and evaluation of spiropiperidines as σ-receptor ligands, emphasizing systematic variations to enhance σ1-receptor affinity. Compounds in this series have shown promising results in radioligand binding assays, highlighting the significance of the benzyl residue at the piperidine nitrogen atom and a methoxy group in position 3 for high σ1-receptor affinity (Maier & Wünsch, 2002).

Thiophene Bioisosteres

  • Research has also extended to the synthesis and pharmacological evaluation of thiophene bioisosteres of spirocyclic benzopyran, offering insights into the development of σ1 receptor ligands. These compounds, such as 1-benzyl-6'-methoxy-6',7'-dihydrospiro[piperidine-4,4'-thieno[3.2-c]pyran], have shown high σ1 affinity and selectivity, indicating potential for therapeutic applications targeting σ receptors (Oberdorf et al., 2008).

Solid-phase Parallel Synthesis

  • The solid-phase parallel synthesis of N-[alkylsulfonamido-spiro(2H-1-benzopyran-2,4-piperidine)-6-yl] substituted amide and amine drug-like libraries represents another application area. This approach facilitates the generation of novel compounds with potential pharmacological applications, highlighting the versatility and utility of the spirobenzopyran scaffold in drug discovery (Kim et al., 2012).

properties

IUPAC Name

tert-butyl 6-acetamidospiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c1-14(23)21-16-5-6-17-15(13-16)7-8-20(25-17)9-11-22(12-10-20)18(24)26-19(2,3)4/h5-6,13H,7-12H2,1-4H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKQWDUTMORXBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC3(CC2)CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649604
Record name tert-Butyl 6-acetamido-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acetylamino-2-spiro(N-Boc-piperidine-4-yl)-benzopyran

CAS RN

886363-78-6
Record name 1,1-Dimethylethyl 6-(acetylamino)-3,4-dihydrospiro[2H-1-benzopyran-2,4′-piperidine]-1′-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886363-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 6-acetamido-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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